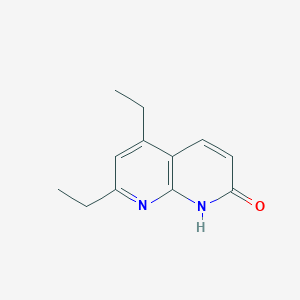

5,7-diethyl-1H-1,8-naphthyridin-2-one

Description

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5,7-diethyl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-3-8-7-9(4-2)13-12-10(8)5-6-11(15)14-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |

InChI Key |

XKHYYSYKMYWRMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC2=C1C=CC(=O)N2)CC |

Origin of Product |

United States |

Chemical Reactions Analysis

5,7-diethyl-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry: As potential therapeutic agents due to their biological activities.

Materials Science: For their unique electronic and optical properties.

Chemical Biology: As probes or tools for studying biological processes.

Mechanism of Action

The exact mechanism of action for 5,7-diethyl-1H-1,8-naphthyridin-2-one is not well-defined. similar compounds often interact with specific molecular targets, such as enzymes or receptors, and modulate their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5,7-diethyl-1H-1,8-naphthyridin-2-one, their biological targets, and comparative activities:

Key Comparative Findings

CB2 Receptor Affinity and Selectivity: CB74 (a 1,8-naphthyridin-2-one derivative) exhibits high CB2 selectivity (Ki = 0.6 nM) and suppresses MS patient-derived lymphocyte proliferation more effectively than quinoline-based AF4, which has low CB2 affinity . 5,7-Diethyl substitution may enhance CB2 binding compared to unsubstituted analogs, though direct affinity data are pending .

Antiproliferative Activity: 1,8-Naphthyridin-2-one derivatives (e.g., compounds in ) show moderate to high activity against cancer cell lines (A549, HepG2, MCF-7), with substituents at positions 6 and 7 enhancing c-Met kinase inhibition . Compound 75 (quinolin-2-one derivative) demonstrates improved plasma stability over naphthyridinone analogs, suggesting core modifications influence pharmacokinetics .

Immune Modulation :

- CB74 and VL23 downregulate T-cell activation markers (CD69, CD54) and inflammatory pathways (NF-κB, Erk, Akt) in MS patient cells, while AF4 shows minimal effects due to lower CB2 affinity .

- 5,7-Diethyl-1H-1,8-naphthyridin-2-one’s ethyl groups may similarly enhance immune cell targeting, though clinical data are needed .

Mechanistic Insights: CB2 antagonist SR144528 reverses CB74’s anti-proliferative effects, confirming CB2-dependent mechanisms . Quinoline derivatives like AF4 exhibit weaker CB2-mediated effects, highlighting the importance of the 1,8-naphthyridin-2-one core for receptor engagement .

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Piperidine in ethanol facilitates both enamine formation and cyclization.

-

Temperature : Reflux at 80°C for 24 hours ensures complete conversion.

Key Challenge : The limited commercial availability of ethyl-substituted 2-aminonicotinaldehyde necessitates multistep synthesis, increasing production costs.

Post-cyclization functionalization via halogenation and subsequent cross-coupling reactions enables precise introduction of ethyl groups. This two-step strategy is exemplified by the synthesis of 6-bromo-1,8-naphthyridin-2(1H)-one intermediates, which undergo Suzuki-Miyaura coupling with ethylboronic acids.

Representative Protocol

-

Halogenation :

-

Suzuki Coupling :

Advantage : Enables late-stage diversification, critical for medicinal chemistry applications.

One-Pot Acid-Catalyzed Cyclization

Adapting methods from structurally analogous compounds, such as 1,8-naphthyridin-2-amine, provides insights into acid-mediated cyclizations. A patent-pending approach utilizes 2,6-diaminopyridine and ethyl-substituted 1,3,5-triketones in phosphoric acid at elevated temperatures.

Industrial-Scale Parameters

-

Acid Selection : Phosphoric acid (10:1 v/w ratio to substrate).

-

Temperature : 70–75°C for 40 minutes.

-

Workup : Neutralization with ice-cold NaOH, extraction with dichloromethane.

Limitation : Competitive side reactions at higher temperatures reduce regioselectivity.

Alkylation of Preformed Naphthyridinones

Direct alkylation of the naphthyridinone core offers a straightforward route to ethyl derivatives. Using 1,8-naphthyridin-2(1H)-one and ethylating agents like ethyl iodide in the presence of cesium carbonate demonstrates moderate success.

Experimental Details

-

Solvent : Anhydrous DMF.

-

Base : Cs₂CO₃ (2 equiv).

-

Temperature : 50°C for 12 hours.

-

Yield : 50–55% for monoethylation; diethylation requires excess reagent.

Drawback : Poor selectivity for 5,7-positions necessitates tedious separation.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedländer Annulation | 60–65 | 24 hours | High | Moderate |

| Halogenation/Coupling | 70–75 | 24 hours | Excellent | High |

| Acid-Catalyzed Cyclization | 72 | 40 minutes | Moderate | High |

| Direct Alkylation | 50–55 | 12 hours | Low | Low |

Table 1 . Performance metrics of major synthetic routes. Data synthesized from .

Q & A

Q. What are the common synthetic routes for 5,7-diethyl-1H-1,8-naphthyridin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves condensation of substituted pyridine derivatives with active methylene compounds or β-ketoesters under basic conditions (e.g., piperidine or triethylamine). For example, 6-chloro-3-cyano-5-formylpyridin-2-one can react with malononitrile or [(ethoxycarbonyl)methylene]triphenylphosphorane, followed by cyclization to form the 1,8-naphthyridinone core . Key parameters include solvent choice (e.g., ethanol or 1,2-dichlorobenzene), temperature (reflux vs. room temperature), and catalyst loading. Yields are optimized by controlling azidation or aza-Wittig reaction steps for intermediate functionalization .

Q. How can structural characterization of 5,7-diethyl-1H-1,8-naphthyridin-2-one be performed to confirm regiochemistry?

Nuclear magnetic resonance (NMR) spectroscopy is critical. The diethyl substituents at positions 5 and 7 produce distinct splitting patterns in H NMR due to coupling with adjacent protons. X-ray crystallography (as in ) resolves regiochemistry unambiguously by confirming bond angles and spatial arrangement of ethyl groups. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl at C2) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

In vitro assays include:

- Cell proliferation inhibition : Testing on cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC values compared to reference drugs like foretinib .

- Immune modulation : Measuring TNF-α suppression in activated lymphocytes from MS patients using ELISA .

- Receptor binding : Radioligand displacement assays for CB2 selectivity over CB1, with EC values indicating agonist potency .

Advanced Research Questions

Q. How do the 5,7-diethyl substituents influence CB2 receptor selectivity and binding affinity compared to other 1,8-naphthyridinone derivatives?

Substituent bulk and hydrophobicity at positions 5 and 7 enhance CB2 affinity by fitting into hydrophobic pockets of the receptor. Structure-activity relationship (SAR) studies show that alkyl groups (e.g., ethyl) improve selectivity over CB1 by reducing steric clashes in the CB1 binding site. Molecular docking simulations (e.g., using AutoDock Vina) can map interactions, such as hydrogen bonding between the naphthyridinone carbonyl and receptor residues .

Q. What experimental strategies resolve contradictions in immune-modulatory data between healthy controls and MS patient-derived lymphocytes?

Discrepancies in TNF-α suppression or Cox-2 downregulation (e.g., stronger effects in MS cells) may arise from differential CB2 receptor expression or signaling pathways. To address this:

Q. How can novel 1,8-naphthyridinone derivatives be designed to improve anticancer potency while minimizing off-target effects?

Rational drug design approaches include:

- Fragment hybridization : Merging the 1,8-naphthyridinone core with pyrrolo[2,3-b]pyridine or quinoline moieties to enhance c-Met kinase inhibition .

- Prodrug strategies : Introducing hydrolyzable esters (e.g., ethoxycarbonyl) to improve bioavailability .

- Selectivity screening : Profiling against tyrosine kinase panels (Flt-3, VEGFR-2) to identify off-target liabilities early .

Q. What methodologies optimize the regioselective synthesis of 5,7-diethyl derivatives to avoid byproducts like 7-methyl-5-phenacyl isomers?

Regioselectivity is controlled by:

- Base selection : Sodium amide/ammonia favors substitution at position 5, while butyllithium directs reactivity to position 7 .

- Protecting groups : Temporarily blocking reactive sites (e.g., azide at C6) during ethylation steps .

- Microwave-assisted synthesis : Accelerating cyclization to reduce side reactions .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and ANOVA for multi-group comparisons in biological assays .

- Synthetic Challenges : Monitor reaction progress via TLC or HPLC to isolate intermediates before undesired degradation (e.g., thermal decomposition of 22 to 23 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.